

GSK-LSD1 stability and storage conditions

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Compound of Interest

Compound Name: *Gsk-lsd1*

Cat. No.: *B1139270*

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GSK-LSD1 Technical Support Center

Welcome to the **GSK-LSD1** Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of **GSK-LSD1** in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store **GSK-LSD1** upon receipt?

A: **GSK-LSD1** is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][2] Some suppliers may recommend storage at +4°C or 2-8°C for shorter periods.[3] Always refer to the product-specific datasheet provided by the supplier.

Q2: What is the long-term stability of the solid compound?

A: When stored correctly at -20°C, **GSK-LSD1** is stable for at least four years.[1][2] Another source suggests stability for three years at -20°C as a powder.[4]

Q3: How do I prepare a stock solution of **GSK-LSD1**?

A: To prepare a stock solution, dissolve the **GSK-LSD1** crystalline solid in an appropriate organic solvent such as DMSO.[1] It is recommended to purge the solvent of choice with an inert gas before dissolving the compound.[1] For in vivo applications, specific formulation protocols involving co-solvents like PEG300, Tween80, or corn oil may be necessary and should be prepared fresh.[4]

Q4: What are the recommended solvents and solubility limits for **GSK-LSD1**?

A: **GSK-LSD1** has varying solubility in different solvents. It is highly soluble in DMSO.^{[1][3]} For aqueous solutions, it is soluble in PBS (pH 7.2).^[1] Please refer to the table below for detailed solubility information.

Q5: Can I store **GSK-LSD1** in an aqueous solution?

A: It is not recommended to store aqueous solutions of **GSK-LSD1** for more than one day.^[1] For optimal results, aqueous solutions should be prepared fresh before use.

Q6: What is the mechanism of action of **GSK-LSD1**?

A: **GSK-LSD1** is an irreversible and selective, mechanism-based inhibitor of Lysine-specific demethylase 1 (LSD1).^{[1][2][4][5]} It has an IC₅₀ of 16 nM for LSD1 and exhibits over 1,000-fold selectivity against other closely related FAD-utilizing enzymes like LSD2, MAO-A, and MAO-B.^{[1][2][4][6]}

Data Presentation

GSK-LSD1 Storage and Stability

Parameter	Condition	Duration	Reference
Storage (Solid)	-20°C	≥ 4 years	^{[1][2]}
+4°C	Short-term	^[3]	
2-8°C	Short-term		
Storage (in Solvent)	-80°C	1 year	^[4]
-20°C	1 month	^[4]	
Aqueous Solution	Not Recommended	> 1 day	^[1]

GSK-LSD1 Solubility

Solvent	Solubility	Reference
DMSO	~25 mg/mL	[1] [2]
up to 100 mM	[3]	
57 mg/mL (197.06 mM)	[4]	
PBS (pH 7.2)	~10 mg/mL	[1] [2]
Water	up to 100 mM	[3]
20 mg/mL		
Ethanol	~0.1 mg/mL	[1] [2]
Dimethyl Formamide	~1 mg/mL	[1] [2]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent experimental results	Improper storage of GSK-LSD1.	Ensure the solid compound is stored at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting. Do not store aqueous solutions for more than a day. [1] [4]
Inaccurate concentration of GSK-LSD1 solution.	Verify the calculations for your stock solution and dilutions. Use a calibrated balance and pipettes. Confirm the complete dissolution of the compound.	
Low or no inhibitory activity	Degraded GSK-LSD1.	Use a fresh vial of GSK-LSD1. Check the expiration date. Ensure proper storage conditions have been maintained.
Incorrect assay conditions.	Optimize your assay parameters, including incubation time and concentration of GSK-LSD1. The reported EC50 for cancer cell proliferation is <5 nM. [1] [2]	
Precipitation of the compound in media	Exceeding solubility limit.	Ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not affect your experimental system. [1] Do not exceed the solubility of GSK-LSD1 in your final assay buffer.
Off-target effects observed	High concentration of GSK-LSD1 used.	While highly selective, using excessive concentrations may lead to off-target effects.

Perform a dose-response experiment to determine the optimal concentration with minimal off-target activity.

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to assess the effect of **GSK-LSD1** on the proliferation of cancer cell lines.

1. Materials:

- **GSK-LSD1** (crystalline solid)
- DMSO (cell culture grade)
- Cancer cell line of interest (e.g., U2OS)[5]
- Complete cell culture medium
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- Plate reader

2. Procedure:

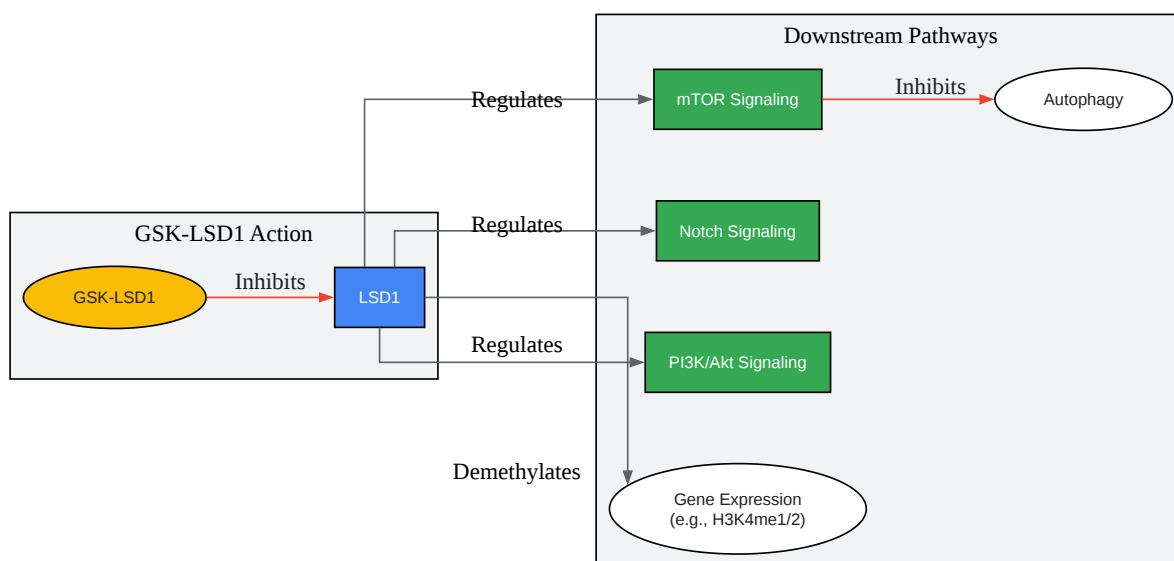
- Prepare **GSK-LSD1** Stock Solution:
- Aseptically prepare a 10 mM stock solution of **GSK-LSD1** in DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
- Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- Treatment with **GSK-LSD1**:
- Prepare serial dilutions of **GSK-LSD1** from the 10 mM stock solution in complete medium. A final concentration range of 0.1 nM to 1 µM is a good starting point.
- Include a vehicle control (DMSO) at the same final concentration as in the highest **GSK-LSD1** treatment.

- Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **GSK-LSD1** or vehicle control.
- Incubate for the desired period (e.g., 72-96 hours).
- Measuring Cell Proliferation:
- After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, following the manufacturer's instructions.
- Record the luminescence using a plate reader.
- Data Analysis:
- Normalize the data to the vehicle control.
- Plot the cell viability against the log concentration of **GSK-LSD1** and determine the EC50 value using a non-linear regression analysis.

Mandatory Visualizations

LSD1 Signaling Pathways

Lysine-specific demethylase 1 (LSD1) is implicated in several critical cellular signaling pathways. Inhibition of LSD1 by **GSK-LSD1** can modulate these pathways, impacting cell fate.

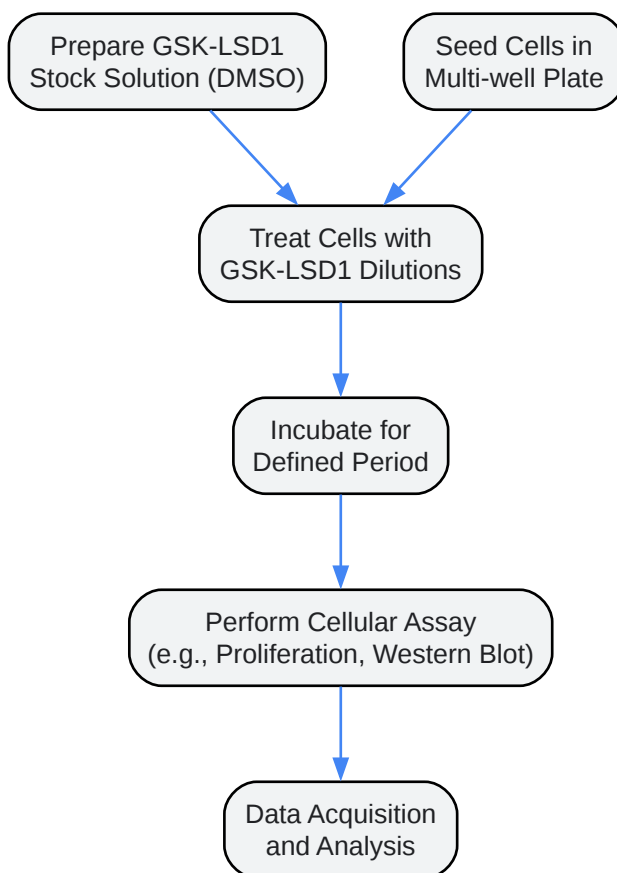


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Caption: **GSK-LSD1** inhibits LSD1, which in turn regulates key signaling pathways like mTOR, Notch, and PI3K/Akt.^{[7][8][9]}

Experimental Workflow: Cell-Based Assay

A typical workflow for evaluating the effect of **GSK-LSD1** on a cellular process.

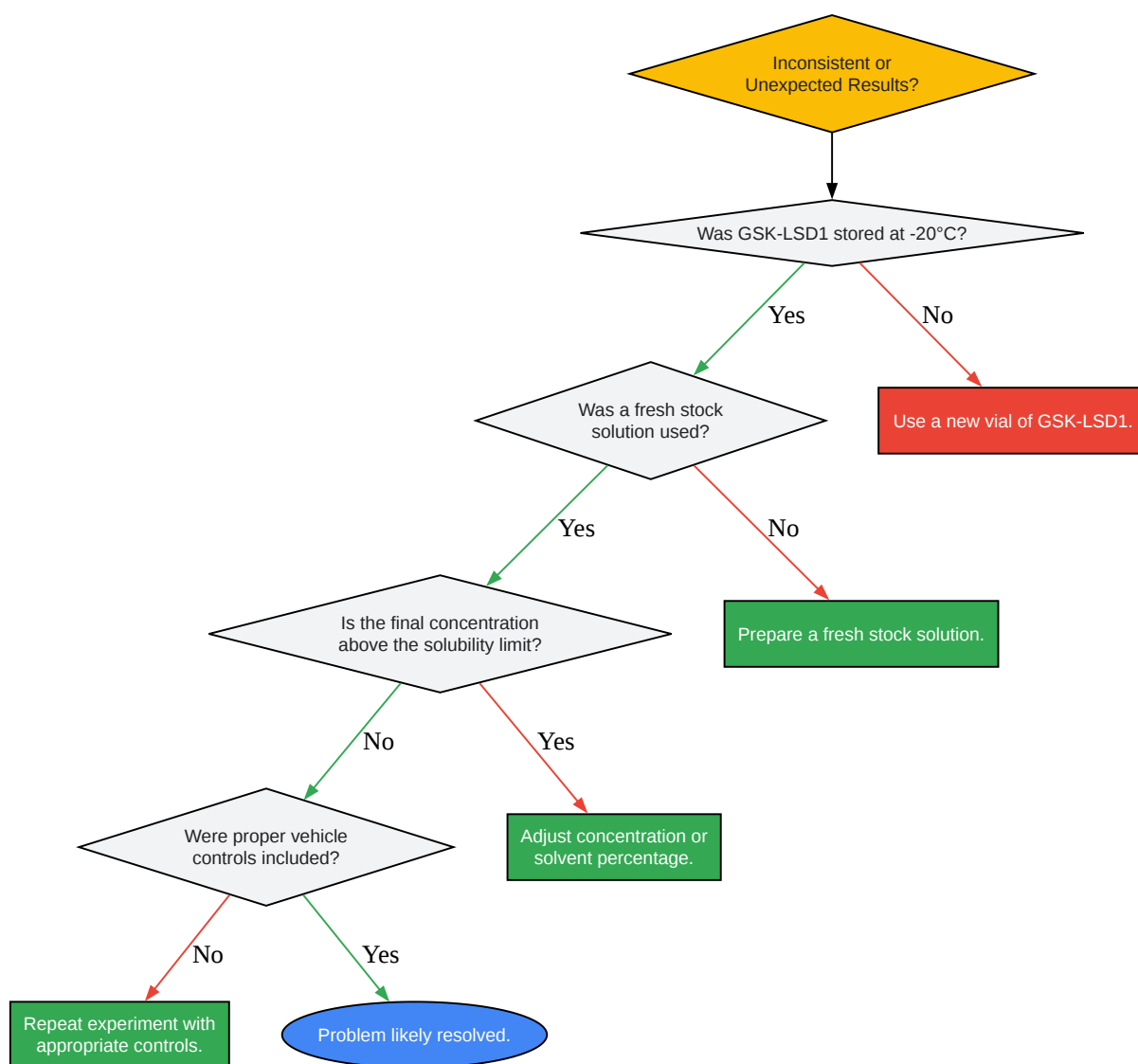


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Caption: A streamlined workflow for in vitro experiments using **GSK-LSD1**.

Troubleshooting Logic

A decision tree to help troubleshoot common issues during **GSK-LSD1** experiments.



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Caption: A logical guide to troubleshooting common experimental issues with **GSK-LSD1**.

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